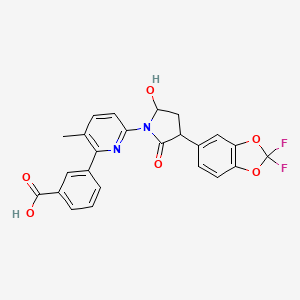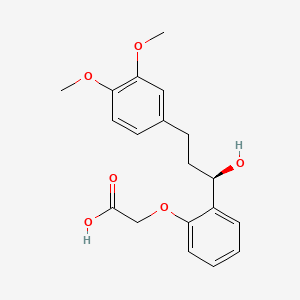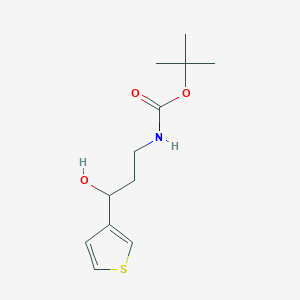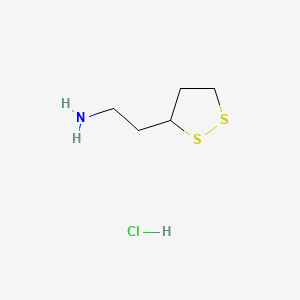
Hydroxy-pyrrolidone-lumacaftor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-pyrrolidone-lumacaftor is a compound that combines the structural features of hydroxy-pyrrolidone and lumacaftor. Lumacaftor is a pharmaceutical drug used in combination with ivacaftor for the treatment of cystic fibrosis in patients who are homozygous for the F508del mutation in the CFTR gene . Hydroxy-pyrrolidone is a versatile heterocyclic compound known for its biological and chemical significance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-pyrrolidone-lumacaftor involves multiple steps, including the preparation of lumacaftor and the incorporation of the hydroxy-pyrrolidone moiety. Lumacaftor can be synthesized through a process involving the reaction of 3-methylpyridin-2-ylamine with 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, followed by cyclization and purification . The hydroxy-pyrrolidone moiety can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Hydroxy-pyrrolidone-lumacaftor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Hydroxy-pyrrolidone-lumacaftor has a wide range of scientific research applications, including:
作用机制
The mechanism of action of hydroxy-pyrrolidone-lumacaftor involves its role as a protein chaperone, aiding in the proper folding and trafficking of the CFTR protein to the cell surface. This helps to improve the function of the CFTR protein in patients with cystic fibrosis, leading to better ion transport and reduced symptoms . The molecular targets include the CFTR protein and associated pathways involved in ion transport and cellular homeostasis .
相似化合物的比较
Hydroxy-pyrrolidone-lumacaftor can be compared with other similar compounds, such as:
Tezacaftor: Another CFTR corrector used in combination with ivacaftor for treating cystic fibrosis.
Ivacaftor: A CFTR potentiator that enhances the activity of the CFTR protein.
Pyrrolidinone derivatives: Compounds with similar structural features and biological activities.
This compound is unique due to its combined structural features and its specific application in treating cystic fibrosis, making it a valuable compound in both research and therapeutic contexts .
属性
分子式 |
C24H18F2N2O6 |
|---|---|
分子量 |
468.4 g/mol |
IUPAC 名称 |
3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32) |
InChI 键 |
DXTDAJSMDSREMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)



![(R)-8-Dipropylamino-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile hydrochloride](/img/structure/B13860749.png)

![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
